
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- is an organic compound known for its unique structure and properties. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by 1,1-dimethylethyl groups, and the hydrogen atom at position 4 is replaced by a phenylmethyl group. This compound is used in various scientific and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The process involves the same Friedel-Crafts alkylation but is optimized for higher yields and purity. The use of advanced catalysts and controlled reaction environments ensures efficient production.
化学反应分析
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学研究应用
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the bulky tert-butyl groups provide steric hindrance, affecting the compound’s reactivity. The phenylmethyl group can enhance the compound’s lipophilicity, influencing its interaction with lipid membranes and proteins.
相似化合物的比较
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-: Lacks the phenylmethyl group, resulting in different reactivity and applications.
Phenol, 2,6-bis(1-phenylethyl)-: Contains phenylethyl groups instead of tert-butyl groups, affecting its steric and electronic properties.
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-: Has a methyl group at position 3, altering its chemical behavior.
Uniqueness
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- is unique due to the combination of bulky tert-butyl groups and a phenylmethyl group, which provides a distinct balance of steric hindrance and electronic effects. This makes it particularly useful in applications requiring specific reactivity and stability.
属性
CAS 编号 |
4973-27-7 |
|---|---|
分子式 |
C21H28O |
分子量 |
296.4 g/mol |
IUPAC 名称 |
4-benzyl-2,6-ditert-butylphenol |
InChI |
InChI=1S/C21H28O/c1-20(2,3)17-13-16(12-15-10-8-7-9-11-15)14-18(19(17)22)21(4,5)6/h7-11,13-14,22H,12H2,1-6H3 |
InChI 键 |
ZAAQJFLUOUQAOG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




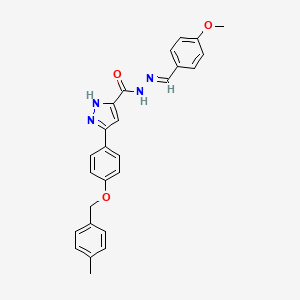
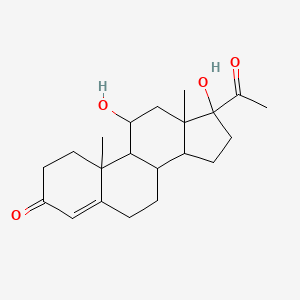
![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)
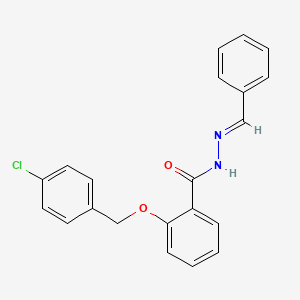


![7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B12002703.png)
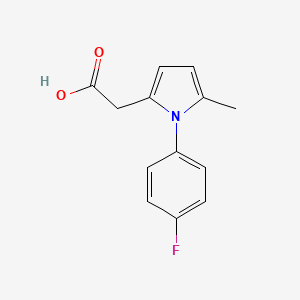
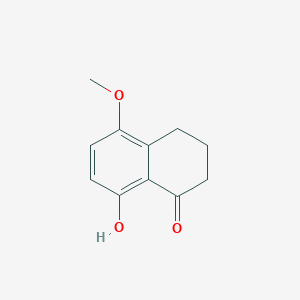
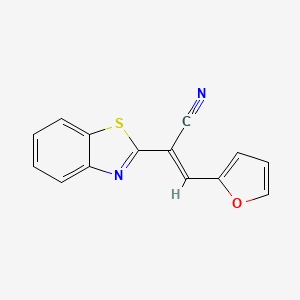

![2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate](/img/structure/B12002740.png)
